N-methyl-1-pentanoylindoline-2-carboxamide
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Overview
Description
N-methyl-1-pentanoylindoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, which “N-methyl-1-pentanoylindoline-2-carboxamide” structurally resembles, have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, however, have been shown to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-pentanoylindoline-2-carboxamide typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
N-Methylation: The indoline core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Pentanoylation: The final step involves the acylation of the N-methylindoline with pentanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-pentanoylindoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-methyl-1-pentanoylindoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-butanoylindoline-2-carboxamide
- N-methyl-1-hexanoylindoline-2-carboxamide
- N-methyl-1-propanoylindoline-2-carboxamide
Uniqueness
N-methyl-1-pentanoylindoline-2-carboxamide is unique due to its specific chain length, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFRUQMBUBAQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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